molecular formula C7H4F5NO B577870 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine CAS No. 1214328-65-0

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine

Cat. No. B577870
M. Wt: 213.107
InChI Key: IMVNNCWNERPLNP-UHFFFAOYSA-N
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Description

Trifluoromethylated pyridines are a class of compounds that have been widely used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The trifluoromethyl group plays an increasingly important role in these fields .


Synthesis Analysis

Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds . A base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates has also been developed .


Molecular Structure Analysis

The molecular structure of trifluoromethylated pyridines typically includes a pyridine ring with a trifluoromethyl group attached. The exact structure would depend on the specific compound and the position of the trifluoromethyl group .


Chemical Reactions Analysis

Trifluoromethylated pyridines can undergo various chemical reactions. For instance, they can participate in trifluoromethylation of carbon-centered radical intermediates . They can also react with N-acetylated 2-aminomalonates in a base-mediated reaction .


Physical And Chemical Properties Analysis

Trifluoromethylated pyridines have unique physical and chemical properties that make them useful in various applications. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceutical compounds .

Scientific Research Applications

1. Synthesis and Application in Pharmaceuticals and Agrochemicals

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine and related compounds are extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals. A study by Zheng-xiong highlights the synthetic methods and applications of similar compounds, particularly in herbicides, indicating a significant role in the chemical industry (Li Zheng-xiong, 2004).

2. Spectroscopic and Optical Properties

The spectroscopic properties of related trifluoromethyl pyridines have been characterized using methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are vital for understanding the chemical behavior and potential applications in materials science (H. Vural & M. Kara, 2017).

3. Role in Ketone Synthesis

Compounds like 2-(trifluoromethylsulfonyloxy)pyridine have been used as reagents in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This demonstrates the versatility of trifluoromethyl pyridines in organic synthesis (T. Keumi et al., 1988).

4. Crystal Structure Analysis

The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals intricate hydrogen-bonding networks. Such studies are crucial for understanding the molecular interactions and designing new materials (N. Ye & J. Tanski, 2020).

5. Organic Synthesis Applications

Trifluoromethyl-substituted pyridines are useful in the displacement reactions for organic synthesis, demonstrating their utility in preparing a wide range of organic compounds (F. Cottet & M. Schlosser, 2002).

Safety And Hazards

Like all chemicals, trifluoromethylated pyridines should be handled with care. They may pose certain hazards, such as skin and eye irritation, and respiratory system effects . Always refer to the safety data sheet (SDS) for specific safety information.

Future Directions

The field of trifluoromethylation is rapidly advancing, with new methods and applications being developed . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of trifluoromethylated compounds .

properties

IUPAC Name

2-(difluoromethoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9)14-5-2-1-4(3-13-5)7(10,11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVNNCWNERPLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744608
Record name 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine

CAS RN

1214328-65-0
Record name 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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